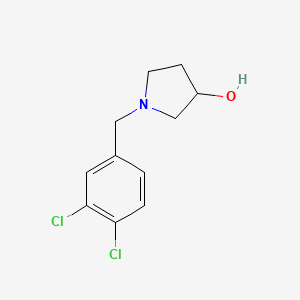
5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole
Overview
Description
3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The cyclization reaction between curcuminoid and hydrazine in refluxing glacial acetic acid can afford the desired pyrazoline in high yield and purity .
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .
Chemical Reactions Analysis
In the presence of H2O2, certain enzymes can decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, the enzyme catalyzes the C–C cleavage of a propenyl side chain .
Scientific Research Applications
Annular Tautomerism and Structural Studies
Research on similar NH-pyrazoles, including compounds with dimethoxyphenyl groups, has been conducted to understand their tautomerism in solution and the solid state. The structures of such NH-pyrazoles have been determined by X-ray crystallography and NMR spectroscopy. This research contributes to the understanding of hydrogen bonding and tautomerism in pyrazoles, which is essential for their potential applications in various fields, including materials science and pharmaceuticals (Cornago et al., 2009).
Synthesis and Crystal Structure Analysis
The synthesis of compounds containing the 5-(3,4-dimethoxyphenyl)-1H-pyrazole structure has been explored, with a focus on understanding their crystal and molecular structures. This research, which includes DFT studies and X-ray diffraction analysis, provides valuable insights into the molecular geometries and electrostatic potential maps of these compounds, contributing to their potential utility in chemistry and materials science (Şahin et al., 2011).
Photophysical Properties
Research has been conducted on pyrazolines with triphenyl and ester derivatives, including studies on the effects of solvent structure and polarity on their absorption and fluorescence properties. These studies are significant for understanding the photophysical properties of pyrazoline derivatives and have implications for their use in optical materials and fluorescence-based applications (Şenol et al., 2020).
Antimicrobial and Antioxidant Activities
Several studies have focused on the synthesis of pyrazoline derivatives, including those containing the 5-(3,4-dimethoxyphenyl) moiety, and evaluating their biological activities. These compounds have been tested for their antimicrobial, antifungal, and antioxidant activities, contributing to the development of new pharmaceutical agents with potential applications in treating infections and oxidative stress-related conditions (Govindaraju et al., 2012).
Electrochemical Applications
Research on the electrochemically catalyzed N-N coupling and ring cleavage reaction of pyrazoles has been conducted. This research contributes to the field of electro-organic synthesis, offering new methods for creating heterocyclic compounds and understanding their reaction mechanisms, with potential applications in organic synthesis and materials science (Zandi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-10(14-13-8)9-4-5-11(15-2)12(7-9)16-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNTXFOWGKKKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






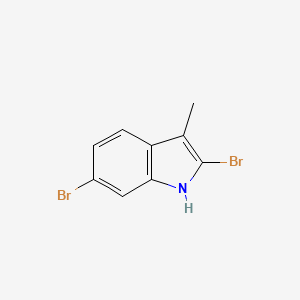
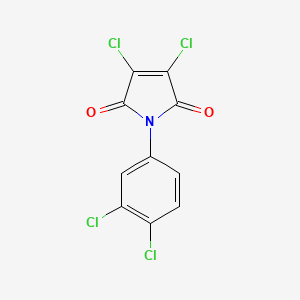
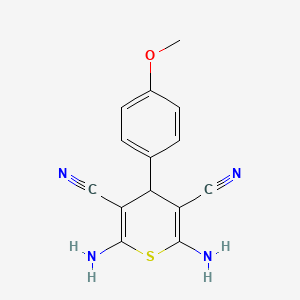
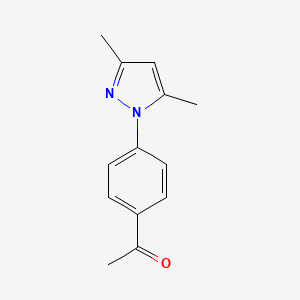

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)


![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)
